molecular formula C26H22FN5O3 B2945113 2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1189986-30-8

2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B2945113
CAS No.: 1189986-30-8
M. Wt: 471.492
InChI Key: FEWCOKLIWOQBIK-UHFFFAOYSA-N
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Description

The compound belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds have been studied for their potential anticancer activity .


Synthesis Analysis

The synthesis of these compounds involves the bioisosteric modification of the triazolophthalazine ring system of a potent triazolophthalazine inhibitor of the PCAF bromodomain . A set of sixteen triazoloquinazoline derivatives were designed, synthesized, and investigated for their anticancer activity .


Molecular Structure Analysis

The molecular structure of these compounds includes a triazoloquinazoline ring system, which is a bioisosteric modification of the triazolophthalazine ring system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the bioisosteric modification of the triazolophthalazine ring system .

Scientific Research Applications

Synthetic Methodologies

Research on triazoloquinoxaline derivatives highlights various synthetic approaches that could be relevant to the compound . One study details the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates via DCC coupling method in good yields, demonstrating the versatility of triazoloquinoxaline scaffolds in constructing complex molecules (Fathalla, 2015). Another investigation describes a diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives through Ugi-4-CR and copper-catalyzed tandem reactions, indicating the potential for structural variation and complexity in related compounds (An et al., 2017).

Biological Activities

The triazoloquinoxaline core has been explored for various biological activities. For instance, certain 1,2,4-triazolo[4,3-a]quinoline derivatives have been synthesized and screened for anticancer activity, showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015). This suggests that derivatives of triazoloquinoxaline, possibly including the compound , may hold therapeutic potential.

Mechanism of Action

Target of Action

The primary target of this compound is DNA . It is known to intercalate DNA, a process where the compound inserts itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA and inhibit its replication, making it a potential target for anticancer therapies .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA, preventing it from being properly replicated or transcribed . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. By disrupting DNA replication and transcription, it can inhibit the growth and proliferation of cells . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells . The exact pathways affected can vary depending on the specific type of cell and the context in which the compound is used .

Pharmacokinetics

It is known that the compound has the ability to intercalate dna, suggesting that it can penetrate cell membranes and reach its target .

Result of Action

The result of the compound’s action is the disruption of normal DNA functioning, leading to cell death . This makes it a potential candidate for use in anticancer therapies .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature .

Future Directions

The future directions for these compounds could involve further design, optimization, and investigation to produce more potent anticancer analogs . The most active derivatives were evaluated for their DNA binding activities, suggesting a potential direction for future research .

Properties

IUPAC Name

2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5O3/c1-15-7-6-10-22(17(15)3)35-25-24-30-31(14-23(33)28-20-13-18(27)12-11-16(20)2)26(34)32(24)21-9-5-4-8-19(21)29-25/h4-13H,14H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWCOKLIWOQBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=CC(=C5)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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